(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
Description
(1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic acid (CAS: 127828-88-0) is a phthalazine derivative featuring a phenyl substituent at the 4-position and an acetic acid moiety at the 2-position of the heterocyclic core. Its molecular formula is C₁₆H₁₂N₂O₃, with a molecular weight of 280.28 g/mol . The compound is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active phthalazine derivatives, such as PARP inhibitors .
Properties
IUPAC Name |
2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(20)10-18-16(21)13-9-5-4-8-12(13)15(17-18)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXUGIHFRFKEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356074 | |
| Record name | (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127828-88-0 | |
| Record name | (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)ACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic acid is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a phthalazine core, which is known for its biological relevance. Its synthesis typically involves the condensation of phthalic anhydride with hydrazine, followed by further modifications to introduce the acetic acid moiety. The general structure can be represented as follows:
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives indicate effective antibacterial properties:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus cereus | 0.25 |
These findings suggest that the compound may interfere with microbial cell wall synthesis or essential metabolic pathways, leading to its antimicrobial effects.
2. Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, a study reported that derivatives of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- DNA Interaction : It may bind to DNA or proteins, affecting cellular processes and leading to potential anticancer effects.
These interactions are crucial for understanding how the compound can be utilized in therapeutic applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various phthalazine derivatives, this compound showed superior activity against Bacillus cereus compared to other tested compounds. The study concluded that modifications to the phenyl ring significantly enhanced antimicrobial activity, highlighting the importance of structural characteristics in drug design .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of phthalazine derivatives found that this compound induced cell cycle arrest and apoptosis in MCF-7 cells. The study utilized flow cytometry and Western blot analysis to confirm these effects, providing a basis for further development as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that phthalazine derivatives, including (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid, exhibit significant antimicrobial properties. A study highlighted that various phthalazine derivatives were screened for their in vitro antimicrobial activity against different bacterial strains. The results indicated that certain modifications to the phthalazine structure enhanced their efficacy against pathogens like E. coli and S. aureus .
Anticancer Potential
Phthalazine derivatives have also been investigated for their anticancer properties. Compounds containing the phthalazine moiety have been shown to inhibit cell proliferation in various cancer cell lines. For example, modifications to the phthalazinone scaffold have resulted in increased anti-proliferative activity against human tumor cells . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents can enhance the anticancer activity of these compounds.
Enzyme Inhibition
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It has been studied as a potential enzyme inhibitor, where it may bind to the active site of enzymes, thereby modulating their activity. This property is particularly relevant in drug design for conditions such as inflammation and cancer .
Structure-Activity Relationship Studies
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that variations in the substituents on the phthalazine ring can significantly influence its antimicrobial and anticancer properties. For instance, introducing electron-donating or withdrawing groups can enhance or diminish activity against specific targets .
Table 1: Summary of Biological Activities of Phthalazine Derivatives
| Compound | Activity Type | Target Organisms/Cells | Observations |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli, S. aureus | MIC values improved with substitutions |
| Compound B | Anticancer | Human tumor cell lines | Significant reduction in cell viability |
| Compound C | Enzyme Inhibition | Various enzymes | Competitive inhibition observed |
Case Study: Antimicrobial Efficacy
In a comparative study, derivatives of phthalazine were tested against multiple bacterial strains, revealing that modifications at specific positions on the phthalazine ring led to enhanced antibacterial potency . For example, a compound with a methoxy group demonstrated superior activity compared to its unsubstituted counterpart.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound is compared to its derivatives and analogues based on substituent modifications, which influence physicochemical properties and biological activity:
Physicochemical Properties
- Solubility : The acetic acid derivative exhibits higher aqueous solubility compared to its ester counterparts (methyl and ethyl esters), which are more lipophilic .
- Stability : The ester derivatives (methyl/ethyl) are prone to hydrolysis under acidic or basic conditions, yielding the parent acetic acid .
- Synthetic Routes :
Key Research Findings
Role of the 4-Phenyl Group : The 4-phenyl substituent enhances π-π stacking interactions in PARP inhibitors, as demonstrated by crystallographic studies .
Ester vs. Acid Bioavailability : Methyl/ethyl esters exhibit superior cell membrane permeability in vitro compared to the acetic acid form, but rapid hydrolysis limits their utility in vivo .
Preparation Methods
Hydrazine Cyclization of Benzoylbenzoic Acid Derivatives
The foundational step in synthesizing (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid involves the formation of the phthalazinone core. This is achieved via the cyclocondensation of 2-(phenylcarbonyl)benzoic acid derivatives with hydrazine hydrate. For example, 2-(3,4-dimethylbenzoyl)benzoic acid reacts with hydrazine hydrate in boiling ethanol to yield 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one. The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and cyclization (Scheme 1).
Reaction Conditions
-
Solvent: Ethanol (reflux, 6–8 hours)
-
Molar Ratio: 1:1.2 (acid derivative : hydrazine hydrate)
IR spectroscopy confirms successful cyclization through the disappearance of carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and the emergence of cyclic amide C=O absorption at 1660–1665 cm⁻¹.
N-Alkylation with Haloacetate Esters
Alternative Methodologies and Modifications
Solvent-Dependent Lactam-Lactim Tautomerism
The choice of solvent influences alkylation regiochemistry. In polar aprotic solvents like acetone, N-alkylation dominates, while less polar solvents (e.g., 1,4-dioxane) favor O-alkylation via lactim tautomers. For example, reacting 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one with ethyl bromoacetate in 1,4-dioxane produces ethyl [4-(3,4-dimethylphenyl)phthalazin-1-yl]glycolate instead of the N-alkylated product.
Key Observations
-
Polar Solvents (Acetone): Lactam form prevails → N-alkylation.
-
Nonpolar Solvents (Dioxane): Lactim form dominates → O-alkylation.
Analytical Characterization Summary
Table 1. Spectroscopic Data for this compound
Industrial and Pharmacological Considerations
The scalability of the hydrazine cyclization and alkylation-hydrolysis sequence makes it suitable for bulk synthesis. However, alternatives like microwave-assisted cyclization or enzymatic hydrolysis remain underexplored. Given the antimicrobial potential of phthalazinones , optimizing these routes for green chemistry (e.g., solvent recycling, catalyst recovery) is a critical future direction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
